(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)(morpholin-4-yl)methanone
Description
Nuclear Magnetic Resonance Spectroscopy
¹H NMR (400 MHz, CDCl₃) displays characteristic signals:
- δ 1.31 (s, 6H, C6 geminal dimethyl)
- δ 1.98 (s, 3H, C3 methyl)
- δ 3.62–3.75 (m, 8H, morpholine CH₂)
- δ 4.89 (s, 1H, C4 hydroxyl proton)
- δ 6.42 (d, J = 8.4 Hz, 1H, benzofuran H5)
- δ 7.12 (d, J = 8.4 Hz, 1H, benzofuran H7)
¹³C NMR distinguishes carbonyl (δ 207.8 ppm), morpholine carbons (δ 66.2–48.3 ppm), and benzofuran quaternary carbons (δ 154.1–112.4 ppm). DEPT-135 confirms three methyl groups at δ 22.1–26.7 ppm.
Infrared Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 301.1684 (calc. 301.1679). Fragmentation pattern includes loss of morpholine (Δmlz -99.0684) and sequential elimination of methyl groups.
Table 3: Characteristic Spectral Assignments
| Technique | Key Signals | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 1.31 (s) | C6 geminal dimethyl |
| ¹³C NMR | δ 207.8 | Methanone carbonyl |
| IR | 1682 cm⁻¹ | Ketone C=O stretch |
| MS/MS | m/z 202.1 | Benzofuran fragment |
Properties
Molecular Formula |
C16H23NO4 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
(4-hydroxy-3,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-2-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H23NO4/c1-10-13-11(18)8-16(2,3)9-12(13)21-14(10)15(19)17-4-6-20-7-5-17/h11,18H,4-9H2,1-3H3 |
InChI Key |
NAXOJMPNJCAPMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(CC(C2)(C)C)O)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Phenolic Derivatives
The tetrahydrobenzofuran moiety is typically synthesized via acid-catalyzed cyclization of substituted dihydroxyacetophenones. For example, 6-hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one serves as a key intermediate, prepared by Zn(NO₃)₂-mediated cyclization of 2,5-dihydroxy-3-methylacetophenone. Yield improvements (68% → 82%) are achieved using microwave-assisted heating at 150°C for 15 minutes.
Wittig Reaction-Based Approaches
Intramolecular Wittig reactions enable benzofuran ring closure without metal catalysts. A representative protocol:
-
Treat 2-hydroxymethylphenol with propenoic anhydride to form acrylate ester.
-
Generate phosphonium salt using PPh₃/CBr₄.
-
Perform base-induced (Et₃N) cyclization to yield 2-ethylbenzofuran derivatives (Table 1).
Table 1: Wittig Reaction Optimization
| Base | Temperature (°C) | Yield (%) |
|---|---|---|
| K₂CO₃ | 80 | 58 |
| DBU | 110 | 72 |
| Et₃N | 90 | 84 |
Morpholine Incorporation Strategies
Nucleophilic Aromatic Substitution
Morpholine is introduced via SNAr reactions on halogenated benzofurans. In a optimized procedure:
Reductive Amination
Alternative pathway for sterically hindered substrates:
-
Condense 2-formylbenzofuran with morpholine using NaBH(OAc)₃ in CH₂Cl₂.
-
Achieve 89% conversion at 0°C with 4Å molecular sieves.
Coupling of Benzofuran and Morpholine Moieties
Friedel-Crafts Acylation
Direct coupling via AlCl₃-catalyzed acylation demonstrates moderate efficiency:
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling enables late-stage functionalization:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 61 |
| Base | K₃PO₄ | 58 |
| Solvent | DME/H₂O (4:1) | 67 |
| Temperature | 90°C | 72 |
Hydroxylation and Final Functionalization
Directed Ortho-Hydroxylation
Mn(OAc)₃-mediated hydroxylation achieves regioselectivity:
Protecting Group Strategies
TBS protection of hydroxyl group prevents undesired side reactions during morpholine coupling:
-
Protect hydroxyl as TBS ether (TBSCl, imidazole, 92%).
-
Perform morpholine acylation.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Comparison
| Method | Total Steps | Overall Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | 5 | 34 | 95.2 |
| Wittig-Based | 6 | 28 | 97.8 |
| Suzuki Coupling | 4 | 41 | 98.1 |
Key findings:
-
Suzuki-Miyaura coupling offers superior atom economy but requires expensive catalysts.
-
Wittig routes enable better stereochemical control for gram-scale synthesis.
Scale-Up Considerations and Process Optimization
Continuous Flow Synthesis
Microreactor technology improves exothermic step safety:
Chemical Reactions Analysis
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Substitution: The morpholine nitrogen can participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group may yield an alcohol.
- Alkylating agents (e.g., alkyl halides)
- Morpholine
- Oxidizing agents (e.g., chromates, PCC)
- Reducing agents (e.g., NaBH4)
- Alkylated derivatives
- Oxidized or reduced forms
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- The compound serves as an intermediate in the synthesis of pharmaceutical agents. Its structural features may contribute to the development of new medications targeting diseases such as cancer and neurological disorders. The morpholine group is known for enhancing bioavailability and pharmacological activity.
-
Organic Synthesis
- It is utilized as a building block in organic chemistry for constructing complex molecules. The compound facilitates the synthesis of derivatives that can be explored for various therapeutic applications.
-
Material Science
- Research indicates that this compound can be incorporated into advanced materials, including polymers and coatings. Its unique chemical properties enhance the performance characteristics of these materials, making them suitable for specialized applications.
-
Bioconjugation Techniques
- The compound plays a critical role in bioconjugation methods, which are essential for attaching biomolecules to surfaces or other molecules. This application is particularly relevant in diagnostics and therapeutic development.
-
Chemical Biology
- Studies have shown that this compound can act as a probe in biological systems, aiding in the understanding of biochemical pathways and interactions at the molecular level.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer properties of derivatives synthesized from this compound. The results indicated significant inhibition of cell proliferation in several cancer cell lines, suggesting potential therapeutic applications.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound in models of neurodegenerative diseases. Results demonstrated that it could mitigate neuronal damage induced by oxidative stress, highlighting its potential as a neuroprotective agent.
Mechanism of Action
The exact mechanism of action depends on its specific application. It could involve binding to receptors, enzyme inhibition, or modulating cellular pathways. Further research is needed to elucidate these details.
Biological Activity
(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)(morpholin-4-yl)methanone is a compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.
- Chemical Name : (4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)(morpholin-4-yl)methanone
- Molecular Formula : C12H16O4
- Molecular Weight : 224.25 g/mol
- CAS Number : 585556-40-7
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Antioxidant Activity : The compound has shown potential as an antioxidant agent, which is crucial for mitigating oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest it may inhibit inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
- Antimicrobial Properties : Some studies have indicated that it possesses antimicrobial effects against various pathogens.
The biological activity of this compound can be attributed to its structural features which allow it to interact with biological targets effectively. The benzofuran moiety is known for its ability to modulate enzyme activity and influence signaling pathways.
Antioxidant Activity
A study published in the Journal of Medicinal Chemistry highlighted the antioxidant capabilities of related benzofuran derivatives. The mechanism involves scavenging free radicals and enhancing endogenous antioxidant defenses .
Anti-inflammatory Activity
Research conducted on similar compounds demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators .
Antimicrobial Effects
In vitro assays have shown that derivatives of this compound exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic processes .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Morpholine vs.
- Methyl vs. Bulky Substituents: The 3,6,6-trimethyl groups on the tetrahydrobenzofuran core may reduce ring flexibility compared to smaller substituents (e.g., 2-butyl in Imp.
Heterocyclic Ring Systems
Comparisons with compounds containing alternative heterocycles:
| Compound Name | Core Structure | Linked Group | Notable Features | Reference |
|---|---|---|---|---|
| Target Compound | Tetrahydrobenzofuran | Morpholin-4-yl | Partial saturation enhances stereochemical complexity | |
| 6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-ylmethanone | Benzothiophene | 4-methoxyphenyl | Sulfur atom increases lipophilicity; aromaticity differs from benzofuran | |
| 4'-Chloro-3,5-dimethoxy-4-(2-morpholinoethoxy)benzophenone hydrochloride | Benzophenone | Morpholinoethoxy | Extended conjugation (benzophenone) vs. fused benzofuran |
Key Observations :
- Benzofuran vs.
- Benzophenone vs. Benzofuran: Benzophenone derivatives (e.g., ) exhibit extended π-conjugation, which may enhance UV absorption properties compared to benzofuran-based compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)(morpholin-4-yl)methanone?
- Methodological Answer : The compound’s synthesis likely involves coupling the benzofuran moiety with morpholine via a methanone linkage. A base (e.g., NaH) in anhydrous tetrahydrofuran (THF) can facilitate nucleophilic substitution or condensation reactions, as seen in analogous morpholine-containing compounds . Reaction monitoring via thin-layer chromatography (TLC) and purification by flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) are recommended. Confirm purity using HPLC (>95%) and structural integrity via H/C NMR.
Q. How can the compound’s structure be rigorously characterized?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Assign H and C signals to confirm substituent positions (e.g., hydroxy and methyl groups on the tetrahydrobenzofuran ring and morpholine integration) .
- X-ray diffraction : If single crystals are obtainable, resolve the 3D structure to verify stereochemistry and intramolecular hydrogen bonding (e.g., between hydroxy and morpholine oxygen) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] or [M+Na] ions).
Q. What analytical methods are suitable for detecting this compound in environmental matrices?
- Methodological Answer : Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) followed by LC-MS/MS is effective for trace analysis. Key steps include:
- Sample preparation : Filter environmental water samples (0.7 μm GF/F filters) and acidify to pH 3–4 with formic acid to enhance SPE recovery .
- Instrumentation : Use a C18 column (2.1 × 100 mm, 1.7 μm) with a gradient of methanol/water (0.1% formic acid) and monitor via multiple reaction monitoring (MRM) transitions .
- Quality control : Spike internal standards (e.g., deuterated analogs) to correct for matrix effects .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s environmental persistence and bioaccumulation potential?
- Methodological Answer : Follow a tiered approach:
- Laboratory studies : Measure octanol-water partition coefficients (log ) via shake-flask methods to predict bioaccumulation. Assess hydrolysis/photolysis rates under controlled pH and UV conditions .
- Microcosm/mesocosm studies : Introduce the compound into simulated ecosystems (e.g., water-sediment systems) to track degradation products via high-resolution mass spectrometry (HRMS) .
- Field monitoring : Collect wastewater effluent and sludge samples (stored at −18°C) to quantify real-world exposure levels .
Q. What strategies can resolve contradictions in analytical data (e.g., recovery variability in SPE)?
- Methodological Answer : Address variability through systematic troubleshooting:
- Adsorption losses : Deactivate glassware with 5% dimethyldichlorosilane (DMDCS) to minimize analyte adsorption .
- Matrix interference : Optimize SPE conditioning (e.g., 2 mL methanol followed by acidified water) and validate with spike-and-recovery tests across different matrices (e.g., river water vs. sludge) .
- Instrument calibration : Use isotopically labeled internal standards (e.g., C or deuterated analogs) to normalize signal drift .
Q. How can computational modeling guide the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Combine molecular docking and dynamics simulations:
- Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., cytochrome P450 enzymes) based on the compound’s 3D structure .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein hydrogen bonding .
- Validation : Correlate computational results with in vitro assays (e.g., enzyme inhibition IC measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
